molecular formula C22H16N2OS B14614905 6-Anilino-12H-benzo[a]phenothiazin-5-ol CAS No. 60598-30-3

6-Anilino-12H-benzo[a]phenothiazin-5-ol

Cat. No.: B14614905
CAS No.: 60598-30-3
M. Wt: 356.4 g/mol
InChI Key: HMWVXCPIARZBET-UHFFFAOYSA-N
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Description

6-Anilino-12H-benzo[a]phenothiazin-5-ol is a heterocyclic compound that belongs to the class of benzo[a]phenothiazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an anilino group attached to the benzo[a]phenothiazine core, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-12H-benzo[a]phenothiazin-5-ol typically involves the reaction of halogeno-p-benzoquinones with substituted aromatic amines. One common method includes the reaction of 2-anilino-3-chloro-1,4-naphthoquinone with zinc mercaptide of substituted 2-amino thiophenol in the presence of pyridine. This reaction yields substituted 6-anilino-5H-benzo[a]phenothiazin-5-one, which is then reduced to this compound using sodium hydrosulphite in acetone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Anilino-12H-benzo[a]phenothiazin-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The anilino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetone-ethanol medium.

    Reduction: Sodium hydrosulphite in acetone.

    Substitution: Dimethyl sulphate or 2-bromo-propane in acetone.

Major Products Formed

Scientific Research Applications

6-Anilino-12H-benzo[a]phenothiazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Anilino-12H-benzo[a]phenothiazin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s anilino group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Anilino-5-methoxy-12H-benzo[a]phenothiazine
  • 6-Anilino-5-isopropoxy-12H-benzo[a]phenothiazine
  • 6-Anilino-5H-benzo[a]phenothiazin-5-one

Uniqueness

6-Anilino-12H-benzo[a]phenothiazin-5-ol is unique due to its specific structural features, such as the presence of the anilino group and the benzo[a]phenothiazine core. These features impart distinct chemical and physical properties, making it suitable for various applications in research and industry .

Properties

CAS No.

60598-30-3

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

6-anilino-12H-benzo[a]phenothiazin-5-ol

InChI

InChI=1S/C22H16N2OS/c25-21-16-11-5-4-10-15(16)19-22(20(21)23-14-8-2-1-3-9-14)26-18-13-7-6-12-17(18)24-19/h1-13,23-25H

InChI Key

HMWVXCPIARZBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=C2SC5=CC=CC=C5N4)O

Origin of Product

United States

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